molecular formula C14H30ClNO B14672677 Hexahydro-alpha,alpha,epsilon-trimethyl-1H-azepin-1-pentanol hydrochloride CAS No. 37096-80-3

Hexahydro-alpha,alpha,epsilon-trimethyl-1H-azepin-1-pentanol hydrochloride

Cat. No.: B14672677
CAS No.: 37096-80-3
M. Wt: 263.85 g/mol
InChI Key: SJRWHMIJKAUZAA-UHFFFAOYSA-N
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Description

Hexahydro-alpha,alpha,epsilon-trimethyl-1H-azepin-1-pentanol hydrochloride is a complex organic compound with a unique structure It is characterized by a hexahydro-azepine ring, which is a seven-membered ring containing nitrogen, and a pentanol side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexahydro-alpha,alpha,epsilon-trimethyl-1H-azepin-1-pentanol hydrochloride typically involves the following steps:

    Formation of the Hexahydro-azepine Ring: This can be achieved through the reduction of azepine derivatives using hydrogenation methods.

    Introduction of the Trimethyl Groups: Methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydride.

    Attachment of the Pentanol Side Chain: This step involves the reaction of the hexahydro-azepine derivative with a suitable pentanol derivative under acidic or basic conditions.

    Formation of the Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Hexahydro-alpha,alpha,epsilon-trimethyl-1H-azepin-1-pentanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the hydroxyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Hexahydro-alpha,alpha,epsilon-trimethyl-1H-azepin-1-pentanol hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, such as in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of Hexahydro-alpha,alpha,epsilon-trimethyl-1H-azepin-1-pentanol hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    Hexahydro-1H-azepine: A simpler analog without the trimethyl and pentanol groups.

    1,3,5-Triazine: Another heterocyclic compound with a different ring structure.

    Piperidine: A six-membered ring analog with similar chemical properties.

Uniqueness

Hexahydro-alpha,alpha,epsilon-trimethyl-1H-azepin-1-pentanol hydrochloride is unique due to its specific combination of a hexahydro-azepine ring and a pentanol side chain. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

37096-80-3

Molecular Formula

C14H30ClNO

Molecular Weight

263.85 g/mol

IUPAC Name

6-(azepan-1-yl)-2-methylheptan-2-ol;hydrochloride

InChI

InChI=1S/C14H29NO.ClH/c1-13(9-8-10-14(2,3)16)15-11-6-4-5-7-12-15;/h13,16H,4-12H2,1-3H3;1H

InChI Key

SJRWHMIJKAUZAA-UHFFFAOYSA-N

Canonical SMILES

CC(CCCC(C)(C)O)N1CCCCCC1.Cl

Origin of Product

United States

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